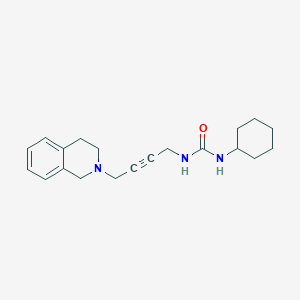

1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O/c24-20(22-19-10-2-1-3-11-19)21-13-6-7-14-23-15-12-17-8-4-5-9-18(17)16-23/h4-5,8-9,19H,1-3,10-16H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXOEOKCUXICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea can be accomplished through a multi-step process involving key reactions such as cyclization, alkyne functionalization, and urea formation. Initially, cyclohexylamine undergoes a coupling reaction with an alkyne derivative to form an intermediate. This intermediate is then subjected to isoquinoline ring formation under suitable reaction conditions.

Reaction Conditions

The typical reaction conditions for the synthesis involve the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts like palladium or copper complexes facilitating the coupling reactions. The temperature range for these reactions is usually between 80-120°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be scaled up using continuous flow reactors. These reactors provide enhanced control over reaction parameters, ensuring high yield and purity. Optimizing the concentration of reactants and reaction times is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Oxidation reactions can introduce additional functional groups, enhancing its chemical reactivity. Reduction reactions, on the other hand, can modify the structure to yield derivatives with altered properties.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Employment of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether or alcohol solvents.

Substitution: Nucleophilic substitution reactions using halogenated intermediates and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions vary depending on the specific pathway. Oxidation can yield carboxylic acids or aldehydes, reduction can produce alcohols or amines, and substitution reactions can introduce various substituents such as alkyl or aryl groups.

Scientific Research Applications

Structure and Composition

The molecular formula of 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is , with a molecular weight of approximately 384.6 g/mol. The compound features a cyclohexyl group, a dihydroisoquinoline moiety, and a butynyl side chain, contributing to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research has shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of this compound can inhibit cell proliferation in breast and prostate cancer models, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The dihydroisoquinoline structure present in this compound is known for its neuroprotective properties. Studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental results show that treatment with this compound can reduce markers of neuroinflammation and improve cognitive function in animal models.

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity. Preliminary investigations have revealed that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of structurally related urea derivatives. The results indicated that these compounds exhibited significant cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values in the low micromolar range. The study concluded that modifications to the urea group could enhance potency and selectivity.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment assessing neuroprotective effects, rats treated with this compound showed reduced levels of oxidative stress markers compared to untreated controls. Behavioral assessments indicated improved memory retention and reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The compound exerts its effects through multiple mechanisms of action. It can bind to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Potential Pharmacological Implications

While biological data for the target compound is unavailable, structural comparisons suggest hypotheses:

- Target Selectivity : The urea core may favor interactions with proteases or kinases, whereas amide-based analogs in patents could target G protein-coupled receptors (GPCRs) or epigenetic regulators.

- Metabolic Stability : The cyclohexyl group could reduce metabolic degradation compared to oxygen-containing substituents (e.g., tetrahydro-2H-pyran-4-yl), which might be prone to oxidative metabolism.

- Solubility : The alkyne linker’s hydrophobicity might necessitate formulation adjustments, whereas hydroxypropyl-linked analogs benefit from inherent polarity .

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) improve reaction homogeneity, while dichloromethane aids in intermediate isolation .

- Temperature control : Lower temperatures (0–5°C) during urea formation minimize side reactions, improving purity (~85–90% yield) .

Which characterization techniques are most effective for confirming the structure and purity of this compound?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the dihydroisoquinoline ring and alkyne linkage. For example, the cyclohexyl proton signals appear as a multiplet at δ 1.2–1.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion at m/z 394.2385) with <2 ppm error .

- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

How does the compound’s solubility in various solvents affect its applicability in biological assays?

Q. Basic Research Focus

- Polar solvents (DMSO, DMF) : Solubility >10 mM facilitates stock solution preparation for in vitro assays but may interfere with cell viability at high concentrations .

- Aqueous buffers : Limited solubility (<50 µM in PBS) necessitates formulation with cyclodextrins or liposomal encapsulation for in vivo studies .

Methodological Note : Use dynamic light scattering (DLS) to assess colloidal stability in physiological buffers .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to distinguish target-specific effects from off-target interactions .

- Structural analogs : Compare activity with derivatives lacking the cyclohexyl group to isolate pharmacophore contributions .

- Data normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate IC50 values across labs .

What computational methods are used to model the compound’s interactions with target proteins?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Predict binding modes to kinases (e.g., MAPK14) by aligning the urea moiety with ATP-binding pocket residues (RMSD <2.0 Å) .

- Molecular dynamics simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the urea carbonyl and Lys53 .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituting the dihydroisoquinoline group .

What strategies improve the compound’s metabolic stability in preclinical studies?

Q. Advanced Research Focus

- Isotope labeling : Use 14C-labeled compound in microsomal assays (human liver microsomes) to identify oxidative hotspots (e.g., alkyne oxidation) .

- Prodrug design : Mask the urea group with a tert-butoxycarbonyl (Boc) moiety to reduce first-pass metabolism .

- CYP450 inhibition screening : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.